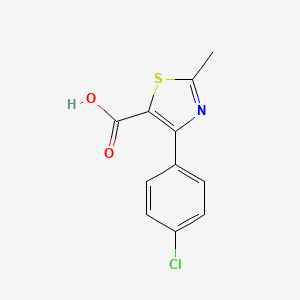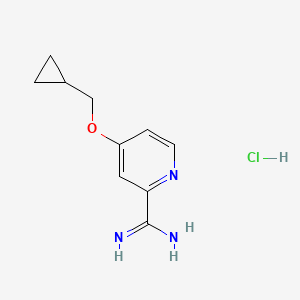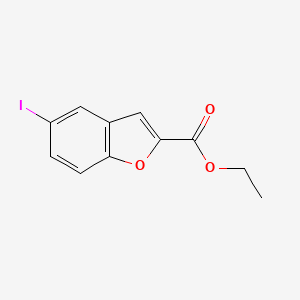
5-ブロモ-4-エトキシピリジン-2-アミン
説明
5-Bromo-4-ethoxypyridin-2-amine is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromo group at the 5th position, an ethoxy group at the 4th position, and an amine group at the 2nd position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst.
Direct Bromination: Another method involves the direct bromination of 4-ethoxypyridin-2-amine using bromine in an appropriate solvent, such as acetic acid.
Industrial Production Methods: Industrial production of 5-bromo-4-ethoxypyridin-2-amine typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different structural isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduced pyridines and amines.
Substitution Products: A wide range of substituted pyridines with different functional groups.
科学的研究の応用
5-Bromo-4-ethoxypyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 5-Bromo-4-ethoxypyridin-2-amine are the C-Jun-amino-terminal kinase-interacting protein 1 and the Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular signaling pathways, regulating various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
This can result in alterations to cellular signaling pathways, potentially influencing cell behavior .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to cell signaling and regulation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
The molecular and cellular effects of 5-Bromo-4-ethoxypyridin-2-amine’s action would depend on the specific context of its use. Given its targets, the compound could potentially influence cell behavior, possibly affecting processes like cell growth and death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-ethoxypyridin-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
5-Bromo-4-ethoxypyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
5-Bromo-4-ethoxypyridin-2-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the p38α mitogen-activated protein kinase pathway, leading to changes in the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . These changes can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-Bromo-4-ethoxypyridin-2-amine involves its binding interactions with specific biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of downstream targets . This inhibition can lead to reduced inflammatory responses and altered gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-ethoxypyridin-2-amine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-ethoxypyridin-2-amine vary with different dosages in animal models. At lower doses, the compound has been found to modulate inflammatory responses without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-4-ethoxypyridin-2-amine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-ethoxypyridin-2-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-4-ethoxypyridin-2-amine is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity.
類似化合物との比較
2-aminopyridine
3-bromopyridine
4-ethoxypyridin-2-amine
特性
IUPAC Name |
5-bromo-4-ethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWSPRNHUXFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702683 | |
| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-21-4 | |
| Record name | 5-Bromo-4-ethoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)






